molecular formula C20H21N3O3S B11504304 Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester

Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester

Cat. No.: B11504304
M. Wt: 383.5 g/mol
InChI Key: MJJZEWLXYHQBOM-UHFFFAOYSA-N
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Description

(1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is a complex organic compound that features a benzodiazole ring, a methylsulfanyl group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE typically involves multiple steps, starting with the formation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid. The subsequent steps involve the introduction of the methylsulfanyl group and the phenylformamido group through various substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines.

Scientific Research Applications

Chemistry

In chemistry, (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes and receptors makes it valuable for research in enzymology and receptor biology.

Medicine

In medicine, (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and compounds with methylsulfanyl and phenylformamido groups. Examples include:

  • (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)PROPANOATE
  • (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)PENTANOATE

Uniqueness

What sets (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethyl 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H21N3O3S/c1-27-12-11-17(23-19(24)14-7-3-2-4-8-14)20(25)26-13-18-21-15-9-5-6-10-16(15)22-18/h2-10,17H,11-13H2,1H3,(H,21,22)(H,23,24)

InChI Key

MJJZEWLXYHQBOM-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)OCC1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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